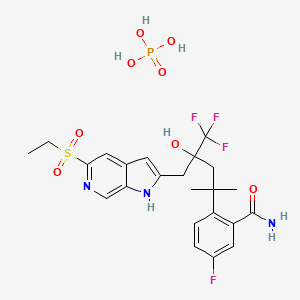

BI 653048 phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28F4N3O8PS |

|---|---|

Molecular Weight |

613.5 g/mol |

IUPAC Name |

2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid |

InChI |

InChI=1S/C23H25F4N3O4S.H3O4P/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31;1-5(2,3)4/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31);(H3,1,2,3,4) |

InChI Key |

DPIBBVZDLOOJRM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI 653048 Phosphate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BI 653048 phosphate is a selective, non-steroidal glucocorticoid receptor (GR) agonist. It is classified as a "dissociated" or "selective" GR agonist, meaning it preferentially mediates the transrepression arm of GR signaling over the transactivation arm. This targeted mechanism of action is intended to retain the anti-inflammatory benefits of traditional glucocorticoids while reducing the metabolic and other side effects associated with broad GR activation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism

The primary mechanism of action of this compound is its function as a dissociated agonist of the glucocorticoid receptor.[1][2] Glucocorticoid signaling is multifaceted, but it can be broadly categorized into two main pathways: transactivation and transrepression.

-

Transactivation: In this pathway, the GR, upon binding to its ligand, forms a homodimer and directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This pathway is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: Here, the ligand-bound GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This pathway is thought to be responsible for the majority of the anti-inflammatory effects of glucocorticoids.

This compound is designed to selectively engage the transrepression pathway, thereby uncoupling the desired anti-inflammatory effects from the undesirable side effects.

Signaling Pathway Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to BI 653048 Phosphate

Abstract

This compound is a selective and orally active nonsteroidal agonist of the glucocorticoid receptor (GR)[1]. It has been investigated for its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and detailed summaries of key in vitro and in vivo experimental data. Detailed experimental protocols for the assays described are also provided to facilitate study replication and further investigation.

Introduction

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents. However, their clinical use is often limited by a range of side effects. This compound was developed as a "dissociated" GR agonist, with the aim of separating the anti-inflammatory effects (primarily mediated by transrepression) from the undesirable metabolic effects (thought to be largely mediated by transactivation)[2]. This guide serves as a technical resource for researchers and professionals in drug development, offering a detailed look at the preclinical data and methodologies associated with this compound. The compound is synthesized as a phosphoric acid cocrystal to improve its physicochemical properties, including stability, solubility, and bioavailability[3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈F₄N₃O₈PS | [1] |

| Molecular Weight | 613.52 g/mol | [1] |

| CAS Number | 1198784-97-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C | [1] |

Mechanism of Action

This compound is a selective agonist of the glucocorticoid receptor. As a dissociated agonist, it exhibits a distinct profile of gene regulation, favoring the transrepression pathway over the transactivation pathway.

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the cytosolic glucocorticoid receptor induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. In the nucleus, the complex can modulate gene expression through two primary mechanisms:

-

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes, including cytokines like IL-6. This is believed to be the primary mechanism for the anti-inflammatory effects of glucocorticoids.

-

Transactivation: The GR-ligand complex dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the activation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

The "dissociated" nature of this compound implies a preference for the transrepression pathway, which is a key focus of its therapeutic design.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

In Vitro Pharmacology

A summary of the in vitro pharmacological data for this compound is presented in Table 2.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |

| Glucocorticoid Receptor Binding | - | 55 nM (IC₅₀) | [1] |

| TNFα-induced IL-6 Production | Mouse RAW cells | 100 nM (IC₅₀) | [1] |

| CYP1A2 Inhibition | Recombinant Human | >50 µM (IC₅₀) | [2] |

| CYP2C9 Inhibition | Recombinant Human | 12 µM (IC₅₀) | [2] |

| CYP2C19 Inhibition | Recombinant Human | 9 µM (IC₅₀) | [2] |

| CYP2D6 Inhibition | Recombinant Human | 41 µM (IC₅₀) | [2] |

| CYP3A4 Inhibition | Recombinant Human | 8 µM (IC₅₀) | [2] |

| hERG Channel Affinity | Recombinant HEK293 cells | >30 µM (IC₅₀) | [1] |

Experimental Protocols

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in cells stimulated with Tumor Necrosis Factor-alpha (TNFα).

-

Cell Line: Human lung adenocarcinoma epithelial cells (A549) or mouse macrophage-like cells (RAW 264.7).

-

Methodology:

-

Seed A549 or RAW 264.7 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

-

Stimulate the cells with TNFα (10 ng/mL) for 24 hours to induce IL-6 production[4][5].

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions[6][7].

-

Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in IL-6 production.

-

Caption: Workflow for TNFα-Induced IL-6 Production Assay.

This assay evaluates the potential of this compound to activate gene transcription via GREs, a measure of its transactivation activity. The Mouse Mammary Tumor Virus (MMTV) promoter contains GREs and is commonly used in a reporter gene construct.

-

Cell Line: A cell line that does not endogenously express the glucocorticoid receptor, such as CV-1 cells, is typically used[8].

-

Methodology:

-

Co-transfect the cells with an expression vector for the human glucocorticoid receptor and a reporter vector containing the luciferase gene under the control of the MMTV promoter[9][10][11][12].

-

Plate the transfected cells in 96-well plates.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The increase in luciferase activity corresponds to the level of MMTV promoter transactivation.

-

This assay determines the potential of this compound to inhibit the activity of major drug-metabolizing CYP enzymes.

-

System: Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with a fluorescent probe substrate[13][14][15][16][17].

-

Methodology:

-

In a 96-well plate, combine the recombinant CYP enzyme, a fluorogenic substrate, and various concentrations of this compound.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the substrate by the CYP enzyme.

-

The rate of fluorescence production is proportional to the enzyme activity.

-

Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in enzyme activity.

-

This assay assesses the potential of this compound to inhibit the hERG potassium channel, which is crucial for cardiac safety assessment.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel[1].

-

Methodology:

-

Use the whole-cell patch-clamp technique to record hERG currents from the cells[18][19][20][21][22].

-

Apply a specific voltage-clamp protocol to elicit hERG currents.

-

Perfuse the cells with various concentrations of this compound.

-

Measure the effect of the compound on the hERG current amplitude.

-

Determine the IC₅₀ value for the inhibition of the hERG current.

-

In Vivo Pharmacology

This compound has been evaluated in a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis[23].

Table 3: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rat Collagen-Induced Arthritis | 3, 10, and 30 mg/kg, oral administration | - No significant effect at 3 mg/kg. - At 10 mg/kg, significant reduction in pannus formation and bone resorption. - At 30 mg/kg, significant reduction in all measured histology parameters (ankle inflammation, pannus formation, cartilage damage, and bone resorption). |

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

-

Animal Strain: Lewis or Dark Agouti rats are commonly used[23][24].

-

Methodology:

-

Immunization: Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail on day 0[25][26][27].

-

Booster (optional): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) can be given on day 7 to enhance the arthritic response[25].

-

Treatment: Begin oral administration of this compound at the desired doses (e.g., 3, 10, 30 mg/kg) daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).

-

Clinical Assessment: Monitor the animals regularly for signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign a clinical score to each paw.

-

Histopathological Analysis: At the end of the study, collect the hind paws for histopathological examination. Assess the degree of inflammation, pannus formation, cartilage damage, and bone erosion.

-

Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.

Conclusion

This compound is a selective, orally active, nonsteroidal glucocorticoid receptor agonist with a dissociated mechanism of action. Preclinical data demonstrate its anti-inflammatory efficacy in vitro and in a rat model of rheumatoid arthritis. Its profile suggests a potential for a reduced side-effect burden compared to traditional glucocorticoids, although this requires further clinical investigation. The detailed experimental protocols provided in this guide are intended to support further research and development of this and similar compounds.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. BI 653048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inhibition of Tumor Necrosis Factor-α–Induced RANTES Secretion by Alkaline Protease in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Mechanisms of tumor necrosis factor-α-induced interleukin-6 synthesis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of glucocorticoid receptor domains necessary for transcriptional activation of the mouse mammary tumor virus promoter integrated in the genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-cell analysis of glucocorticoid receptor action reveals that stochastic post-chromatin association mechanisms regulate ligand-specific transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of two androgen receptor assays using adenoviral transduction of MMTV-luc reporter and/or hAR for endocrine screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prolonged glucocorticoid exposure dephosphorylates histone H1 and inactivates the MMTV promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 16. researchgate.net [researchgate.net]

- 17. bioivt.com [bioivt.com]

- 18. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 21. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. criver.com [criver.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. chondrex.com [chondrex.com]

- 26. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

BI 653048 Phosphate: A Dissociated Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI 653048 phosphate is a selective, non-steroidal glucocorticoid receptor (GR) agonist that has been investigated for its potential to deliver potent anti-inflammatory effects with a reduced side-effect profile compared to traditional corticosteroids.[1][2] As a "dissociated" GR agonist, BI 653048 is designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects.[3][4] This guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to Dissociated Glucocorticoid Receptor Agonism

Glucocorticoids (GCs) are highly effective anti-inflammatory and immunosuppressive agents. Their therapeutic actions are primarily mediated through the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two main mechanisms:

-

Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the undesirable side effects of GCs, such as metabolic dysregulation.[5]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This process downregulates the expression of inflammatory cytokines and other inflammatory mediators and is considered the primary driver of the anti-inflammatory effects of GCs.[5]

Dissociated GR agonists, also known as selective glucocorticoid receptor agonists (SEGRAs), are compounds designed to preferentially engage in transrepression while minimizing transactivation.[5][6] The goal is to "dissociate" the desired anti-inflammatory effects from the adverse side-effect profile of conventional GCs.[5] BI 653048 was developed as such a dissociated agonist.[3][4]

Mechanism of Action of this compound

BI 653048 is a potent and selective non-steroidal agonist of the glucocorticoid receptor.[7][8] Its proposed mechanism of action centers on its ability to induce a specific conformational change in the GR that favors the monomeric state, thereby promoting transrepression over transactivation.

Signaling Pathway of a Dissociated GR Agonist

Caption: Dissociated GR agonist signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity and Pharmacokinetic Properties

| Parameter | Value | Species | Notes |

| GR Binding IC50 | 55 nM[7][8] | Human | |

| IL-6 Inhibition IC50 | 23 nM[3][4] | Human | In vitro assay of transrepression. |

| TNF-stimulated IL-6 Inhibition IC50 | 100 nM[7][8] | Mouse | RAW cells. |

| MMTV Transactivation (max. eff. %) | 33%[3][4] | - | Compared to dexamethasone (100%). |

| CYP1A2 Inhibition IC50 | >50 µM[3][7][8] | Human | |

| CYP2D6 Inhibition IC50 | 41 µM[3][7][8] | Human | |

| CYP2C9 Inhibition IC50 | 12 µM[3][7][8] | Human | |

| CYP2C19 Inhibition IC50 | 9 µM[3][7][8] | Human | |

| CYP3A4 Inhibition IC50 | 8 µM[3][7][8] | Human | |

| hERG Inhibition IC50 | >30 µM[3][7][8] | Human | |

| Plasma Protein Binding | 91.8%[3] | Human | |

| Plasma Protein Binding | 96.1%[3] | Rat |

Table 2: In Vivo Efficacy in Rat Collagen-Induced Arthritis Model

| Dose (mg/kg, p.o.) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |

| 3 | Non-significant decrease[3][4] | Non-significant decrease[3][4] |

| 10 | 33% decrease (significant)[3][4] | 27% decrease (significant)[3][4] |

| 30 | 87-96% decrease (significant)[3][4] | 87-96% decrease (significant)[3][4] |

| ED50 | - | 14 mg/kg[7][8] |

Table 3: Phase I Clinical Trial Data in Healthy Male Subjects (Comparison with Prednisolone)

| Parameter | 200 mg BI 653048 | 20 mg Prednisolone | Outcome |

| Anti-inflammatory Efficacy | Comparable[1][2] | Comparable[1][2] | Demonstrated desired anti-inflammatory effects. |

| Expression of IL1R2, ITGB3, SDPR | Reduced[1][2] | - | Favorable modulation of these markers. |

| Expression of FKBP5, ZBTB16, DDIT4 | Comparable[1][2] | Comparable[1][2] | |

| Changes in C-peptide, Glucose, Insulin, Cortisol | Moderate[1][2] | - | |

| Reduction of Osteocalcin | Greater reduction[1][2] | - | Indicates a potential for bone-related side effects. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay determines the affinity of a test compound for the GR.

Experimental Workflow: GR Binding Assay

Caption: Workflow for a competitive GR binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Prepare a stock solution of the fluorescently labeled GR ligand (tracer) and the purified human GR protein in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the serially diluted this compound.

-

Add the fluorescent GR ligand to all wells.

-

Initiate the binding reaction by adding the GR protein to all wells.

-

Include control wells with no test compound (maximum polarization) and wells with no GR protein (minimum polarization).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the tracer binding.

-

In Vitro Transrepression Assay (TNF-α-induced IL-6 Production)

This assay evaluates the ability of a compound to inhibit the production of a pro-inflammatory cytokine.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., human A549 lung epithelial cells or mouse RAW 264.7 macrophages) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of this compound for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce IL-6 production.

-

Include unstimulated and vehicle-treated stimulated controls.

-

-

Incubation and Sample Collection:

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

IL-6 Quantification:

-

Measure the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-6 concentration against the logarithm of the this compound concentration.

-

Calculate the IC50 value, representing the concentration that causes 50% inhibition of IL-6 production.

-

In Vivo Collagen-Induced Arthritis (CIA) Model in Rats

This is a widely used preclinical model of rheumatoid arthritis to assess the anti-inflammatory efficacy of test compounds.

Protocol:

-

Induction of Arthritis:

-

Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection of the emulsion at the base of the tail of susceptible rat strains (e.g., Lewis rats).

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) may be given after 7-10 days to enhance the arthritic response.

-

-

Dosing Regimen:

-

Once clinical signs of arthritis appear (e.g., paw swelling, redness), randomize the animals into treatment groups.

-

Administer this compound orally once daily at various doses (e.g., 3, 10, 30 mg/kg).

-

Include a vehicle control group and a positive control group (e.g., prednisolone).

-

-

Clinical Assessment:

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.

-

Assign a clinical score to each paw based on the severity of inflammation.

-

-

Histopathological Analysis:

-

At the end of the study, euthanize the animals and collect the affected joints.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.

-

-

Data Analysis:

-

Compare the clinical scores and histopathological scores between the treatment groups and the control groups to determine the efficacy of this compound.

-

Clinical Lipopolysaccharide (LPS) Challenge in Healthy Volunteers

This model is used to induce a transient systemic inflammatory response to evaluate the pharmacodynamic effects of anti-inflammatory drugs in humans.

Logical Flow: LPS Challenge Clinical Trial

Caption: Logical workflow of an LPS challenge clinical trial.

Protocol Outline:

-

Study Design:

-

A randomized, double-blind, placebo-controlled, crossover or parallel-group study design is typically used.

-

Enroll healthy male and/or female subjects.

-

-

Treatment and Challenge:

-

Administer a single dose of this compound, placebo, or an active control (e.g., prednisolone).

-

After a specified time, administer a low dose of bacterial lipopolysaccharide (LPS) intravenously to induce a controlled inflammatory response.

-

-

Pharmacodynamic Assessments:

-

Collect blood samples at multiple time points before and after the LPS challenge.

-

Measure a panel of inflammatory biomarkers, including cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) and C-reactive protein (CRP).

-

Perform ex vivo whole blood stimulation assays to assess leukocyte function.

-

Analyze changes in gene expression in peripheral blood mononuclear cells (PBMCs).

-

-

Safety and Pharmacokinetic Assessments:

-

Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.

-

Collect blood samples for pharmacokinetic analysis of this compound concentrations.

-

-

Data Analysis:

-

Compare the changes in inflammatory biomarkers and other pharmacodynamic parameters between the this compound group and the control groups to assess its anti-inflammatory activity.

-

Conclusion

This compound represents a significant effort in the development of dissociated glucocorticoid receptor agonists. The available data indicate that it possesses the desired anti-inflammatory properties with a potential for a differentiated side-effect profile compared to traditional corticosteroids. However, clinical findings suggest that a complete dissociation of therapeutic effects from undesirable steroid-related side effects was not fully achieved with this compound.[1][2] Nevertheless, the study of this compound provides valuable insights into the complex pharmacology of the glucocorticoid receptor and informs the ongoing quest for safer and more targeted anti-inflammatory therapies. The experimental methodologies outlined in this guide provide a robust framework for the evaluation of future selective glucocorticoid receptor modulators.

References

- 1. chondrex.com [chondrex.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. abcam.com [abcam.com]

- 4. animal.research.wvu.edu [animal.research.wvu.edu]

- 5. benchchem.com [benchchem.com]

- 6. inotiv.com [inotiv.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Challenging the challenge: A randomized controlled trial evaluating the inflammatory response and pain perception of healthy volunteers after single-dose LPS administration, as a potential model for inflammatory pain in early-phase drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

BI 653048 Phosphate: A Dissociated Agonist Favoring Transrepression Over Transactivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that exhibits a dissociated profile, demonstrating a preference for transrepression over transactivation. This characteristic positions it as a compound of interest for therapeutic applications where the anti-inflammatory effects of glucocorticoids are desired, while minimizing the side effects associated with broad gene activation. This document provides a comprehensive overview of the mechanisms of GR-mediated transrepression and transactivation, presents the available quantitative data for this compound, and details representative experimental protocols for assessing these activities.

Introduction: The Glucocorticoid Receptor and Its Dual Modes of Action

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a wide array of physiological processes, including metabolism, development, and the immune response. Upon binding to a ligand, such as the endogenous glucocorticoid cortisol or a synthetic agonist, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[1][2]

-

Transactivation: In this process, the ligand-activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event typically leads to the recruitment of co-activators and the initiation of gene transcription.[1][2] Transactivation is associated with many of the metabolic and endocrine side effects of glucocorticoid therapy.

-

Transrepression: This mechanism involves the GR, often as a monomer, interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[3][4] By tethering to these transcription factors, the GR prevents them from activating their target genes, thereby exerting its anti-inflammatory effects.[3][4]

Selective glucocorticoid receptor modulators (SGRMs) that preferentially induce transrepression while having minimal transactivation activity are highly sought after as they hold the promise of retaining the therapeutic anti-inflammatory benefits of classical glucocorticoids while reducing the burden of side effects.[5] this compound has been identified as such a "dissociated" agonist.[6][7]

Quantitative Profile of this compound

The following tables summarize the key in vitro pharmacological data for this compound, highlighting its dissociated profile and its effects on relevant biological targets.

Table 1: Glucocorticoid Receptor Activity of this compound

| Parameter | This compound | Negative Control (BI-3047) | Dexamethasone |

| GR Binding Affinity (IC50) | 55 nM | >2,000 nM | Not Reported in Source |

| Transrepression (IL-6 Inhibition, IC50) | 23 nM | Not Determined | Not Reported in Source |

| Transrepression (IL-6 Inhibition, Max. Efficacy) | 88% | Not Determined | 100% (Reference) |

| Transactivation (MMTV Promoter, Max. Efficacy) | 33% | Not Determined | 100% (Reference) |

| Transactivation (Osteocalcin, Max. Efficacy) | 39% | Not Determined | Not Reported in Source |

Data sourced from opnMe.com by Boehringer Ingelheim.[6][7]

Table 2: Cytochrome P450 Inhibition Profile of this compound

| Enzyme | IC50 |

| CYP1A2 | >50 µM |

| CYP2D6 | 41 µM |

| CYP2C9 | 12 µM |

| CYP2C19 | 9 µM |

| CYP3A4 | 8 µM |

Data sourced from MedChemExpress and opnMe.com.[7][8][9]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound on transrepression and transactivation can be visualized through the distinct signaling pathways they engage.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's activity. Below are representative methodologies for key assays used to characterize selective GR agonists like this compound.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the glucocorticoid receptor.

Objective: To determine the IC50 value of this compound for the human glucocorticoid receptor.

Materials:

-

Recombinant human GR ligand-binding domain (LBD)

-

[3H]-dexamethasone (radioligand)

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials and fluid

-

Filter plates (e.g., 96-well glass fiber)

-

Plate reader (scintillation counter)

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, combine the recombinant human GR LBD, a fixed concentration of [3H]-dexamethasone, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess cold dexamethasone).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

-

Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

MMTV Reporter Gene Assay for Transactivation

This assay measures the ability of a compound to activate gene transcription through GREs.

Objective: To quantify the transactivation potential of this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for the human glucocorticoid receptor

-

Reporter plasmid containing the mouse mammary tumor virus (MMTV) promoter upstream of a luciferase reporter gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and dexamethasone (positive control)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293 cells with the GR expression vector and the MMTV-luciferase reporter plasmid.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with a dilution series of this compound or dexamethasone.

-

Incubate for 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the dose-response curve and determine the EC50 and maximal efficacy relative to dexamethasone.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. opnme.com [opnme.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BI 653048 Phosphate: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that has demonstrated a dissociated profile, separating its anti-inflammatory effects from some of the undesirable metabolic side effects associated with traditional corticosteroids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological profile of this compound. Detailed experimental methodologies for key assays are provided, along with a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, this document elucidates its primary mechanism of action as a "dissociated" GR agonist and touches upon its secondary activity as a Hepatitis C virus (HCV) NS3 protease inhibitor.

Chemical Structure and Physicochemical Properties

BI 653048 is synthesized as a phosphate salt to enhance its physicochemical properties, including solubility and bioavailability, making it suitable for oral administration.

Chemical Name: (R)-2-(4-((5-(Ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl)-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl)-5-fluorobenzamide phosphate

Image of Chemical Structure:

In-Depth Technical Guide: Target Binding Affinity of BI 653048 Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and in vitro functional characteristics of BI 653048 phosphate, a selective, non-steroidal dissociated glucocorticoid receptor (GR) agonist. The information is compiled from publicly available data and is intended to provide a detailed resource for researchers in the field of glucocorticoid receptor modulation.

Core Concepts: Dissociated Glucocorticoid Receptor Agonism

BI 653048 is classified as a "dissociated" glucocorticoid receptor agonist. This class of compounds is designed to preferentially mediate the transrepression activities of the GR while having a reduced effect on its transactivation functions.[1][2] The prevailing hypothesis suggests that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, where the GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. Conversely, many of the undesirable side effects of glucocorticoid therapy, such as metabolic dysregulation and bone density loss, are thought to be linked to the transactivation pathway, which involves the direct binding of GR dimers to glucocorticoid response elements (GREs) in the DNA, leading to the upregulation of target gene expression.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and functional activity of BI 653048.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Target | Assay Type | IC50 (nM) |

| BI 653048 | Human Glucocorticoid Receptor (GR) | Competitive Binding Assay | 55 |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | BI 653048 IC50 (nM) | BI 653048 Max. Efficacy (%) | Reference (Dexamethasone) Max. Efficacy (%) |

| IL-6 Production Inhibition (Transrepression) | Human A549 | IC50 | 23 | 88 | 100 |

| MMTV Promoter Activation (Transactivation) | Not Specified | Max. Efficacy | Not Applicable | 33 | 100 |

| Osteocalcin Production Inhibition (Side Effect Marker) | Human MG-63 | Max. Efficacy | Not Applicable | 39 | 100 |

Table 3: Selectivity and Off-Target Activity

| Target | IC50 (µM) |

| hERG | >30 |

| CYP1A2 | >50 |

| CYP2D6 | 41 |

| CYP2C9 | 12 |

| CYP2C19 | 9 |

| CYP3A4 | 8 |

BI 653048 demonstrates over 100-fold selectivity against related nuclear receptors such as the mineralocorticoid receptor (MR) and progesterone receptor (PR).[1]

Signaling Pathways and Experimental Workflows

Dissociated Glucocorticoid Receptor Agonist Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a dissociated GR agonist like BI 653048, highlighting the preferential activation of the transrepression pathway over the transactivation pathway.

Caption: Dissociated GR agonist signaling pathway.

General Experimental Workflow for In Vitro Characterization

This diagram outlines a typical workflow for the in vitro characterization of a compound like BI 653048.

Caption: In vitro characterization workflow.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the characterization of BI 653048. These protocols are based on standard practices for such assays and information inferred from available data.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of BI 653048 for the human glucocorticoid receptor.

Principle: This assay measures the ability of a test compound to compete with a labeled ligand (e.g., a radioligand or fluorescent probe) for binding to the GR.

Materials:

-

Recombinant human GR protein

-

Labeled ligand (e.g., [3H]-dexamethasone)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Test compound (BI 653048) and reference compound (dexamethasone)

-

Scintillation vials and scintillation fluid (for radioligand assay) or appropriate microplates and reader (for fluorescence-based assay)

-

Filter plates (e.g., GF/B or GF/C) and vacuum manifold

Procedure:

-

Prepare serial dilutions of BI 653048 and the reference compound in assay buffer.

-

In a microplate, combine the recombinant human GR protein, the labeled ligand at a concentration close to its Kd, and either the test compound, reference compound, or vehicle control.

-

Incubate the mixture for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Separate the bound from the free labeled ligand by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

-

Quantify the amount of bound labeled ligand. For a radioligand assay, this is done by adding scintillation fluid to the filters and counting in a scintillation counter. For a fluorescence-based assay, the plate is read in a suitable plate reader.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value from the competition curve using non-linear regression analysis.

IL-6 Production Inhibition Assay (Transrepression)

Objective: To assess the ability of BI 653048 to inhibit the production of the pro-inflammatory cytokine IL-6.

Principle: This cell-based assay measures the inhibition of IL-6 secretion from cells stimulated with an inflammatory agent in the presence of the test compound.

Materials:

-

Human lung adenocarcinoma cell line (A549)

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Inflammatory stimulus (e.g., Interleukin-1α (IL-1α) or Tumor Necrosis Factor-α (TNF-α))

-

Test compound (BI 653048) and reference compound (dexamethasone)

-

Human IL-6 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of BI 653048 or the reference compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined concentration of the inflammatory agent (e.g., 1 ng/mL IL-1α).

-

Incubate the cells for a further period (e.g., 24 hours) to allow for IL-6 production and secretion into the culture medium.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage of IL-6 inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value from the dose-response curve.

MMTV Promoter-Luciferase Reporter Assay (Transactivation)

Objective: To evaluate the potential of BI 653048 to activate gene transcription via the GR transactivation pathway.

Principle: This reporter gene assay utilizes a cell line transfected with a plasmid containing the luciferase reporter gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains GREs. Activation of the GR by a ligand leads to the expression of luciferase, which can be quantified.

Materials:

-

A suitable host cell line (e.g., HEK293 or HeLa)

-

Expression vector for human GR (if not endogenously expressed)

-

MMTV-luciferase reporter plasmid

-

Transfection reagent

-

Test compound (BI 653048) and reference compound (dexamethasone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the host cells with the human GR expression vector (if necessary) and the MMTV-luciferase reporter plasmid.

-

Plate the transfected cells in 96-well plates and allow them to recover.

-

Treat the cells with serial dilutions of BI 653048 or the reference compound.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Express the results as a percentage of the maximal response induced by the reference compound (dexamethasone).

Osteocalcin Production Assay

Objective: To assess the effect of BI 653048 on a marker of bone formation, as a surrogate for potential bone-related side effects.

Principle: This assay measures the level of osteocalcin, a protein produced by osteoblasts, in the culture medium of a human osteosarcoma cell line.

Materials:

-

Human osteosarcoma cell line (MG-63)

-

Cell culture medium

-

Test compound (BI 653048) and reference compound (dexamethasone)

-

Human osteocalcin ELISA or RIA kit

Procedure:

-

Culture MG-63 cells to a near-confluent state.

-

Treat the cells with the test compound or reference compound at various concentrations.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of osteocalcin in the supernatants using a specific ELISA or RIA kit.

-

Express the results as a percentage of the inhibition of osteocalcin production compared to a vehicle-treated control.

References

The Role of the Phosphate Group in BI 653048: A Technical Guide to its Function as a Cocrystal Coformer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 653048 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist designed to dissociate the anti-inflammatory effects (transrepression) from the undesirable metabolic side effects (transactivation) commonly associated with traditional glucocorticoid therapy. A critical aspect of its pharmaceutical development is its formulation as a phosphoric acid cocrystal. This technical guide elucidates the role of the "phosphate group" in BI 653048, clarifying that it is not a traditional prodrug moiety but a coformer in a cocrystal lattice. This cocrystal strategy is employed to optimize the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. This document details the mechanism of action of BI 653048 as a dissociated GR agonist, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the signaling pathway and cocrystal development workflow.

Introduction: The "Phosphate Group" as a Coformer in a Cocrystal

BI 653048 is a potent and selective GR agonist that has been investigated for its anti-inflammatory properties.[1][2] A key innovation in its development is its synthesis as a phosphoric acid (H₃PO₄) cocrystal.[1][3] This is a crucial distinction from traditional phosphate prodrugs, where a phosphate group is covalently bonded to the parent molecule and requires enzymatic cleavage to release the active drug. In the case of BI 653048, the phosphoric acid acts as a "coformer," interacting with the BI 653048 molecule through non-covalent bonds, specifically hydrogen bonds, to form a stable crystalline structure.[4]

The primary role of forming this cocrystal is to enhance the drug's physicochemical properties.[1][3][4] Pharmaceutical cocrystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable coformers. This strategy is a recognized approach in pharmaceutical sciences to improve properties such as:

-

Solubility and Dissolution Rate: By altering the crystal lattice energy, cocrystals can significantly increase the aqueous solubility and dissolution rate of poorly soluble APIs.[4][5]

-

Bioavailability: Improved solubility and dissolution often translate to enhanced oral bioavailability.[4][5]

-

Stability: Cocrystals can exhibit greater physical and chemical stability compared to the free form of the drug, which is crucial for shelf-life and formulation.[4][6]

-

Mechanical Properties: Cocrystallization can also improve the mechanical properties of a drug substance, facilitating manufacturing processes like tableting.

While it is documented that the phosphoric acid cocrystal of BI 653048 was developed to optimize these properties compared to its free form, specific quantitative data for a direct comparison of solubility and bioavailability are not publicly available.[1][3] However, the adoption of this advanced formulation strategy underscores its importance in the development of BI 653048 as a clinical candidate.

Mechanism of Action: A Dissociated Glucocorticoid Receptor Agonist

BI 653048 functions as a "dissociated" glucocorticoid receptor agonist.[1] The classical mechanism of glucocorticoid action involves the binding of the agonist to the GR in the cytoplasm. This complex then translocates to the nucleus and can influence gene expression through two primary pathways:

-

Transactivation: The GR-ligand complex dimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of various genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The monomeric GR-ligand complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of inflammatory cytokines and other inflammatory mediators, which is the basis of the anti-inflammatory effects of glucocorticoids.

Dissociated GR agonists like BI 653048 are designed to preferentially engage the transrepression pathway while having a reduced effect on transactivation, thus aiming for a better therapeutic window with fewer side effects.

Signaling Pathway of a Dissociated GR Agonist

Data Presentation

The following tables summarize the available quantitative data for the BI 653048 phosphoric acid cocrystal.

Table 1: In Vitro Activity of BI 653048

| Target/Assay | IC₅₀ | Reference(s) |

| Glucocorticoid Receptor (GR) | 55 nM | |

| TNF-stimulated IL-6 production (mouse RAW cells) | 100 nM | |

| CYP1A2 | >50 µM | |

| CYP2D6 | 41 µM | |

| CYP2C9 | 12 µM | |

| CYP2C19 | 9 µM | |

| CYP3A4 | 8 µM | |

| hERG ion channel | >30 µM |

Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis Model

| Dose (oral administration) | Effect on Histology Parameters (ankle inflammation, pannus formation, cartilage damage, bone resorption) | Reference(s) |

| 3 mg/kg | Nonsignificant decreases | |

| 10 mg/kg | Significant decrease in pannus and bone resorption (33%) and summed scores (27%) | |

| 30 mg/kg | Significant decrease in all parameters (87-96%) | |

| ED₅₀ for summed scores | 14 mg/kg |

Experimental Protocols

Detailed, step-by-step protocols for the characterization of BI 653048 are proprietary. However, based on standard methodologies, representative protocols are provided below.

Glucocorticoid Receptor Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled glucocorticoid ligand from the GR.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)

-

Assay buffer (e.g., phosphate buffer with stabilizing agents)

-

BI 653048 and reference compounds (e.g., dexamethasone)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of BI 653048 in assay buffer.

-

Add the diluted BI 653048 or reference compound to the wells of the microplate. Include controls for no competitor and maximum competition.

-

Add a fixed concentration of the fluorescent glucocorticoid tracer to all wells.

-

Initiate the binding reaction by adding the GR solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

This is a standard model for rheumatoid arthritis used to evaluate the anti-inflammatory efficacy of test compounds.

Materials:

-

Lewis rats (female, 8-10 weeks old)

-

Bovine type II collagen

-

Freund's Incomplete Adjuvant (IFA)

-

BI 653048 formulation for oral gavage

-

Calipers for paw thickness measurement

-

Histology reagents

Procedure:

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Freund's Incomplete Adjuvant.

-

On day 0, inject the emulsion intradermally at the base of the tail of the Lewis rats.

-

On day 7, administer a booster injection of the same emulsion.

-

-

Treatment:

-

Begin oral administration of BI 653048 or vehicle control at the onset of clinical signs of arthritis (typically around day 10-12).

-

Administer the treatment daily for a specified period (e.g., until day 23).

-

-

Assessment of Arthritis:

-

Monitor body weight changes throughout the study.

-

Measure paw swelling (thickness) using calipers every 2-3 days.

-

Assign a clinical arthritis score based on the severity of erythema and swelling in the paws.

-

-

Terminal Analysis:

-

At the end of the study, collect blood samples for cytokine analysis (e.g., IL-6, TNF-α) by ELISA.

-

Euthanize the animals and collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.

-

Visualization of Workflows

Cocrystal Development and Characterization Workflow

Conclusion

The "phosphate group" associated with BI 653048 is integral to its formulation as a phosphoric acid cocrystal, a sophisticated approach to enhance the drug's physicochemical properties. This strategy aims to improve solubility, dissolution rate, and bioavailability, thereby optimizing its potential as an orally administered therapeutic. Understanding the role of the phosphate as a coformer, rather than a prodrug moiety, is essential for researchers and drug development professionals working with or studying this dissociated glucocorticoid receptor agonist. The combination of a selective mechanism of action with an advanced pharmaceutical formulation highlights the multifaceted approach required to develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. BI 653048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improving the Physicochemical and Biopharmaceutical Properties of Active Pharmaceutical Ingredients Derived from Traditional Chinese Medicine through Cocrystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BI 653048 Phosphate for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI 653048 phosphate, a selective glucocorticoid receptor (GR) agonist, for its application in inflammation research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways.

Core Concepts: A Dissociated Glucocorticoid Receptor Agonist

BI 653048 is a non-steroidal, orally active, and selective agonist of the glucocorticoid receptor.[1] Its primary characteristic is its "dissociated" profile, which distinguishes it from traditional glucocorticoids. This dissociation refers to the compound's ability to separate the two main signaling pathways of the GR: transrepression and transactivation.[2][3]

It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR, in its monomeric form, interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][4] Conversely, many of the undesirable side effects of glucocorticoids, such as metabolic dysregulation and osteoporosis, are thought to arise from transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of certain genes.[3][4]

BI 653048 was designed to preferentially induce transrepression over transactivation, with the aim of retaining potent anti-inflammatory efficacy while minimizing the side-effect profile associated with conventional glucocorticoid therapy.[4]

Quantitative Data Summary

The following tables summarize the key in vitro, in vivo, and clinical pharmacokinetic and pharmacodynamic data for BI 653048.

Table 1: In Vitro Activity of BI 653048

| Parameter | Value | Species/Cell Line | Assay Details | Reference |

| GR Binding Affinity (IC₅₀) | 55 nM | Human | Radioligand binding assay. | [1] |

| IL-6 Inhibition (IC₅₀) | 23 nM | Human Foreskin Fibroblasts | IL-1β-induced IL-6 production. | [4] |

| TNF-α Inhibition (IC₅₀) | 38 nM | Human PBMCs | LPS-induced TNF-α production. | [4] |

| MMTV Transactivation (Max. Efficacy) | 33% | - | MMTV reporter gene assay, relative to dexamethasone. | [2][3] |

| Osteocalcin Production (Max. Efficacy) | 39% | - | Osteoblast osteocalcin production assay, relative to dexamethasone. | [2][3] |

| hERG Inhibition (IC₅₀) | >30 µM | Recombinant HEK293 cells | Patch-clamp assay. | [1] |

| CYP450 Inhibition (IC₅₀) | ||||

| CYP1A2 | >50 µM | - | - | [1] |

| CYP2D6 | 41 µM | - | - | [1] |

| CYP2C9 | 12 µM | - | - | [1] |

| CYP2C19 | 9 µM | - | - | [1] |

| CYP3A4 | 8 µM | - | - | [1] |

Table 2: In Vivo Efficacy of BI 653048 in a Rat Collagen-Induced Arthritis (CIA) Model

| Dose | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Histology Score | Reference |

| 3 mg/kg/day | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | [3] |

| 10 mg/kg/day | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) | [3] |

| 30 mg/kg/day | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | [3] |

| ED₅₀ | - | - | - | - | 14 mg/kg | [3] |

Table 3: Pharmacokinetic Parameters of BI 653048 in Rats

| Parameter | Value | Dosing | Reference |

| Half-life (t½) | 4.2 h | 1 mg/kg i.v. | [2] |

| Clearance (% of liver blood flow) | 16.6 | 1 mg/kg i.v. | [3] |

| Volume of distribution (Vss) | 1.8 L/kg | 1 mg/kg i.v. | [3] |

| Tₘₐₓ | 1.7 h | 5 mg/kg p.o. | [3] |

| Cₘₐₓ | 1923 nM | 5 mg/kg p.o. | [3] |

| Oral Bioavailability (F) | 50% | 5 mg/kg p.o. | [3] |

Table 4: Summary of Phase I Clinical Trial Results in Healthy Male Volunteers (BI 653048 vs. Prednisolone)

| Biomarker/Parameter | BI 653048 (200 mg) | Prednisolone (20 mg) | Finding | Reference |

| Anti-inflammatory Efficacy | Comparable | Comparable | Comparable anti-inflammatory efficacy demonstrated in an intravenous lipopolysaccharide challenge. | [5][6] |

| Gene Expression (Transactivation Markers) | ||||

| FKBP5 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |

| ZBTB16 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |

| DDIT4 | Comparable | Comparable | Comparable expression levels observed. | [5][6] |

| Gene Expression (Other) | ||||

| IL1R2 | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |

| ITGB3 | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |

| SDPR | Reduced expression | - | Reduced expression versus prednisolone. | [5][6] |

| Metabolic Markers | ||||

| C-peptide, Glucose, Insulin | Moderate changes | - | Moderate changes compared with prednisolone. | [5][6] |

| Bone Formation Marker | ||||

| Osteocalcin | Greater reduction | - | A greater reduction of osteocalcin was observed with BI 653048. | [5][6] |

| Endocrine Marker | ||||

| Cortisol | Moderate changes | - | Moderate changes compared with prednisolone. | [5][6] |

| Safety | Well-tolerated | - | BI 653048 was well-tolerated. | [5][6] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of BI 653048.

References

- 1. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects [ouci.dntb.gov.ua]

- 2. Clinical profile of the functionally selective glucocorticoid receptor agonist BI 653048 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BI 653048 Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1][2] It is characterized as a "dissociated" agonist, indicating its potential to differentially regulate gene transrepression and transactivation pathways.[3][4][5] This property is of significant interest in drug development, as it suggests the possibility of separating the anti-inflammatory effects (primarily mediated by transrepression) from the adverse metabolic effects (often associated with transactivation) commonly seen with glucocorticoid therapy.[4] BI 653048 is synthesized as a phosphate salt to enhance its physicochemical properties, including stability and solubility.[5]

These application notes provide essential data and detailed protocols for the use of this compound in in vitro cell culture experiments.

Data Presentation

The following tables summarize the in vitro activity of this compound across various targets and cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Cell Line | IC50 Value | Reference |

| Glucocorticoid Receptor (GR) | - | 55 nM | [2] |

| TNF-stimulated IL-6 Production | Mouse RAW cells | 100 nM | [1][2] |

| hERG Ion Channel | Recombinant HEK293 cells | >30 µM | [1][2] |

Table 2: Inhibition of Cytochrome P450 (CYP) Isoforms by this compound

| CYP Isoform | IC50 Value (µM) | Reference |

| CYP1A2 | 50 | [1][2] |

| CYP2D6 | 41 | [1][2] |

| CYP2C9 | 12 | [1][2] |

| CYP2C19 | 9 | [1][2] |

| CYP3A4 | 8 | [1][2] |

Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid receptor (GR). As a "dissociated" agonist, it selectively modulates the two major signaling pathways of the GR: transrepression and transactivation.

Caption: Glucocorticoid Receptor signaling pathway activated by BI 653048.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro experiment using this compound.

Caption: General experimental workflow for in vitro studies with BI 653048.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (613.52 g/mol ), calculate the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Glucocorticoid Receptor (GR) Activation Assay in HEK293 Cells

This protocol describes a reporter gene assay to measure the activation of the glucocorticoid receptor.

Materials:

-

HEK293 cells stably expressing a GR-responsive reporter construct (e.g., GRE-luciferase)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well white, clear-bottom cell culture plates

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture: Maintain HEK293-GRE-luciferase cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. The use of charcoal-stripped FBS is crucial to minimize background GR activation by endogenous steroids.

-

Cell Seeding:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free DMEM from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control if necessary.

-

Plot the luminescence values against the log of the compound concentration.

-

Calculate the EC50 value using a suitable non-linear regression model.

-

Protocol for Inhibition of TNF-α-induced IL-6 Production in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory activity of this compound.

Materials:

-

RAW 264.7 murine macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

PBS

-

24-well cell culture plates

-

This compound stock solution

-

Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)

-

Mouse IL-6 ELISA kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding:

-

Harvest the cells as described for HEK293 cells.

-

Seed the cells into a 24-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 500 µL of medium.

-

Incubate for 24 hours to allow for cell adherence.

-

-

Compound Pre-treatment:

-

Prepare dilutions of this compound in serum-free DMEM.

-

Aspirate the medium from the wells and add 500 µL of the diluted compound solutions.

-

Incubate for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Prepare a solution of TNF-α in serum-free DMEM at a concentration that induces a robust IL-6 response (e.g., 10 ng/mL).

-

Add the TNF-α solution to the wells, except for the unstimulated control wells.

-

Incubate the plate for 24 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants from each well.

-

Centrifuge the supernatants to remove any cellular debris.

-

Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the TNF-α-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Note on Species Selectivity: BI 653048 has been reported to have reduced potency in mouse models.[3][4] This should be taken into consideration when interpreting data from murine cell lines like RAW 264.7.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal cell density, compound concentrations, and incubation times. Always follow good laboratory practices and adhere to safety guidelines when handling chemical reagents and cell cultures.

References

Application Notes and Protocols: BI 653048 Phosphate in a Rat Arthritis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 653048 is a novel, non-steroidal, dissociated glucocorticoid receptor (GR) agonist.[1][2] This document provides detailed application notes and protocols for the use of BI 653048 phosphate in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model that mimics many aspects of human rheumatoid arthritis.[3][4] The information presented herein is intended to guide researchers in designing and executing studies to evaluate the anti-inflammatory efficacy of this compound.

Mechanism of Action

BI 653048 acts as a selective agonist for the glucocorticoid receptor.[1] Unlike traditional glucocorticoids, it is a "dissociated" agonist, meaning it primarily mediates its anti-inflammatory effects through transrepression of pro-inflammatory genes, with reduced transactivation of genes associated with metabolic side effects.[2][5] Upon binding to the GR in the cytoplasm, BI 653048 induces a conformational change in the receptor. This complex then translocates to the nucleus where it can interfere with the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines like IL-6.[6][7][8]

Signaling Pathway

Caption: Glucocorticoid Receptor (GR) signaling cascade initiated by BI 653048.

Dosage and Administration in Rat Arthritis Model

In a 9-day study utilizing a type II collagen-induced arthritis model in rats, BI 653048 was administered orally (po) once daily (qd) in a vehicle of 30% cremophor.[5] The following dosages were evaluated:

| Dosage Group | Dose (mg/kg) | Administration Route | Vehicle | Frequency |

| Low Dose | 3 | Oral (po) | 30% Cremophor | Once Daily (qd) |

| Mid Dose | 10 | Oral (po) | 30% Cremophor | Once Daily (qd) |

| High Dose | 30 | Oral (po) | 30% Cremophor | Once Daily (qd) |

Efficacy in Rat Arthritis Model

The efficacy of BI 653048 was assessed through histological evaluation of ankle joints, focusing on key parameters of arthritis pathology. The results are summarized below.[1][5]

| Dosage Group | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Scores |

| Low Dose (3 mg/kg) | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease |

| Mid Dose (10 mg/kg) | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) |

| High Dose (30 mg/kg) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) |

The estimated half-maximal effective dose (ED50) for the summed histology scores was determined to be 14 mg/kg.[5]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of arthritis in susceptible rat strains, such as Lewis or Wistar rats, through immunization with type II collagen.[3][4][9][10]

Materials:

-

Bovine or Porcine Type II Collagen

-

0.05 M Acetic Acid

-

Incomplete Freund's Adjuvant (IFA)

-

Homogenizer

-

Syringes and needles (25-27 gauge)

-

Susceptible rat strain (e.g., female Lewis or Wistar rats, 7-8 weeks old)

Procedure:

-

Collagen Solution Preparation: Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

-

Emulsion Preparation: On the day of immunization, mix the collagen solution and IFA in a 1:1 ratio. Emulsify the mixture using a homogenizer on ice until a stable, thick emulsion is formed. A successful emulsion will not disperse when a drop is placed in water.

-

Primary Immunization (Day 0): Anesthetize the rats. Inject 100-200 µL of the emulsion intradermally at the base of the tail.[11][12][13] Some protocols suggest multiple injection sites over the back.[4]

-

Booster Immunization (Day 7): Prepare the collagen-IFA emulsion as described above. Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[10][11][12][14]

-

Monitoring: Monitor the animals daily for clinical signs of arthritis, which typically appear around day 11-14 post-primary immunization.[4][9]

-